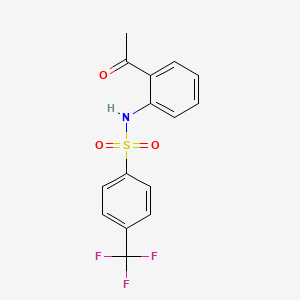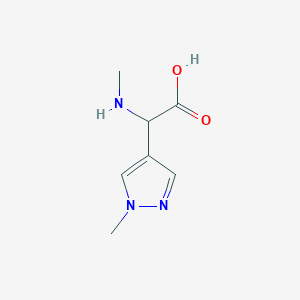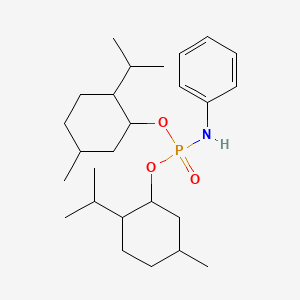
bis(2-isopropil-5-metilciclohexil) fenilfosforamidato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline, also known as NPPOPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NPPOPA is a phosphine oxide-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline can inhibit the growth of cancer cells, including breast cancer, lung cancer, and liver cancer. N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline in lab experiments is its high stability and low toxicity, which makes it safe to handle and store. Another advantage is its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. However, one limitation is the difficulty in synthesizing N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline, which requires specialized equipment and expertise. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research on N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline. One area of interest is the development of new synthetic methods for N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline that are more efficient and scalable. Another area of interest is the investigation of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline's potential as an anticancer agent, including its efficacy in vivo and its mechanism of action. Other potential applications of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline include its use as a catalyst for organic reactions and its use in the development of new materials with unique properties.
Métodos De Síntesis
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline can be synthesized using different methods, including the reaction of 2,6-dimethylphenol with 2-chloro-5-methylcyclohexylphosphine oxide, followed by reaction with aniline. Another method involves the reaction of 2,6-dimethylphenol with 2-chloro-5-methylcyclohexylphosphine oxide, followed by reaction with 4-methyl aniline. The synthesis of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline requires careful handling of the reactants and precise control of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
Mejora de la Permeación en la Administración Transdérmica de Fármacos
El bis(2-isopropil-5-metilciclohexil) fenilfosforamidato (denominado BIPPA) ha mostrado promesa como un potenciador de la permeación percutánea. En un estudio realizado por Zhao et al., se sintetizó un compuesto relacionado llamado 2-isopropil-5-metilciclohexil heptanoato (M-HEP) como un nuevo candidato para mejorar la administración de fármacos a través de la piel. A diferencia de su precursor, el L-mentol (MT), el M-HEP carece de características volátiles u odoríferas, lo que lo hace más adecuado para la administración transdérmica de fármacos . Los investigadores están explorando el potencial del BIPPA en aplicaciones similares debido a sus similitudes estructurales.
Química Ambiental y Analítica
Los fosforamidatos son relevantes en la química ambiental debido a su papel en los pesticidas organofosforados y los retardantes de llama. Investigar el comportamiento del BIPPA en el suelo, el agua o el aire puede proporcionar información sobre su destino y su posible impacto ambiental. Además, los métodos analíticos (como la cromatografía líquida-espectrometría de masas) pueden detectar y cuantificar el BIPPA en matrices complejas.
En resumen, el this compound presenta diversas aplicaciones en varios campos científicos. Su estructura única y sus grupos funcionales lo convierten en un compuesto fascinante para futuras exploraciones y desarrollos. Los investigadores continúan descubriendo su potencial en la administración de fármacos, la catálisis y la ciencia de los materiales, contribuyendo a nuestra comprensión de esta intrigante molécula . Si tiene alguna pregunta específica o necesita más detalles, no dude en preguntar!
Propiedades
IUPAC Name |
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44NO3P/c1-18(2)23-14-12-20(5)16-25(23)29-31(28,27-22-10-8-7-9-11-22)30-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-26H,12-17H2,1-6H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNNBDMQWZZTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(NC2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2571624.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2571629.png)
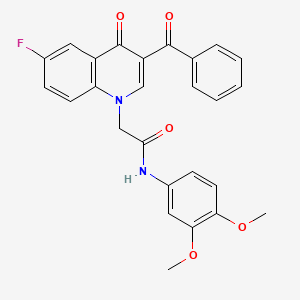

![N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571633.png)
![4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2571635.png)
![9-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2571636.png)
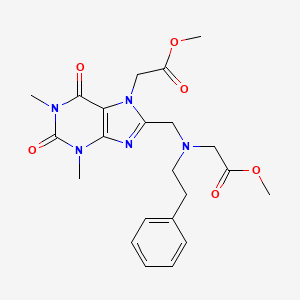

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)
